Trimethylhydroxylamine

Description

Contextualizing Hydroxylamine (B1172632) Derivatives in Organic and Inorganic Research

Hydroxylamine (NH₂OH) and its derivatives are a versatile class of compounds with significant applications across both organic and inorganic chemistry. wikipedia.orglookchem.com These compounds are characterized by the N-O bond, which imparts unique reactivity. sioc-journal.cn In organic synthesis, hydroxylamine derivatives serve as crucial reagents and intermediates. lookchem.com They are employed as powerful nucleophiles, aminating agents, and precursors for the synthesis of a wide array of nitrogen-containing heterocycles. researchgate.net Specifically, O-substituted hydroxylamines are valuable for creating oximes, which are important in medicinal chemistry and for "click chemistry" applications. researchgate.net Furthermore, they can act as reducing agents in numerous reactions and as antioxidants for substances like fatty acids. wikipedia.org

In the realm of inorganic chemistry, hydroxylamine and its derivatives are widely used as reducing agents. wikipedia.org They also function as ligands, forming stable complexes with various transition metals. The study of these coordination compounds is a significant area of research, providing insights into bonding and reactivity. thieme-connect.de The diverse roles of hydroxylamine derivatives, from facilitating complex organic transformations to their involvement in inorganic redox processes, underscore their fundamental importance in modern chemical research. wikipedia.orgresearchgate.net

Research Significance of Substituted Hydroxylamines, with a Focus on Trimethylhydroxylamine

Substituted hydroxylamines, where one or more hydrogen atoms of NH₂OH are replaced by organic groups, offer a rich field of study due to their tailored electronic and steric properties. wikipedia.org These modifications allow for fine-tuning of their reactivity, making them highly valuable in specialized applications. nih.gov N-substituted and O-substituted hydroxylamines are key building blocks in synthesizing complex molecules, including pharmaceuticals and agrochemicals. lookchem.comresearchgate.net For instance, certain derivatives are used to introduce N-oxyl radicals into molecules, opening pathways for further derivatization. researchgate.net The development of novel N-substituted hydroxylamines as donors for biologically significant molecules like nitroxyl (B88944) (HNO) highlights their importance in medicinal chemistry research. acs.org

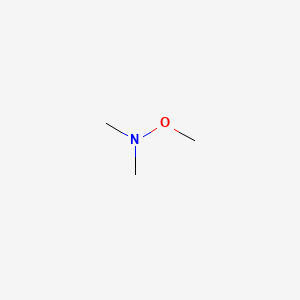

Among the various substituted hydroxylamines, this compound, with the chemical formula (CH₃)₃NO, stands out for its specific applications. It is an O-methylated derivative of N,N-dimethylhydroxylamine. nih.govchemeo.com Its structure and properties make it a subject of interest in both synthetic and physical organic chemistry. Research has explored its role as a precursor in certain reactions, such as its conversion to trimethylamine (B31210) N-oxide when reacting with iodomethane (B122720). thieme-connect.dethieme-connect.de Additionally, it has been studied in the context of radical chemistry, where it can be formed from the reaction of nitrosomethane (B1211736) with excess methyl radicals. caltech.edudss.go.th The unique conformational properties and electronic structure of this compound have also been a subject of computational and spectroscopic studies. wisc.edu

Structure

3D Structure

Properties

IUPAC Name |

N-methoxy-N-methylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9NO/c1-4(2)5-3/h1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVDVENIYNXDSOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00205250 | |

| Record name | Trimethylhydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

75.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5669-39-6 | |

| Record name | Trimethylhydroxylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005669396 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trimethylhydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00205250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Trimethylhydroxylamine and Analogues

Radical-Mediated Formation Pathways

Radical-mediated reactions are a cornerstone in the synthesis of N-alkoxyamines. These pathways typically rely on the generation of a carbon-centered radical which is then "trapped" by a nitrogen-containing species.

The reaction between alkyl radicals (R•) and nitric oxide (NO) is a fundamental process that can lead to the formation of nitrosoalkanes (R-N=O). This reaction is a key step, as the nitrosoalkane can subsequently react with another alkyl radical. The combination of an alkyl radical with nitric oxide is generally a third-order process at lower pressures and transitions toward a second-order mechanism as pressure increases. rsc.orgcdnsciencepub.com

Formation of a nitrosoalkane: R• + NO → RNO

Radical trapping by the nitrosoalkane: R• + RNO → R₂NO•

Further reaction to form the hydroxylamine (B1172632) derivative: R₂NO• + R• → R₂NOR (a trialkylhydroxylamine)

Studies have shown that the initial addition of an alkyl radical to nitric oxide is substantially slower for ethyl radicals than for methyl radicals at the high-pressure limit. rsc.org The reaction involving methyl radicals and nitric oxide is close to third order, while the reaction with ethyl radicals is closer to second order over the temperature range of 325–521 K. rsc.org For instance, in the diethyl peroxide-nitric oxide system studied between 95-136°C, the interaction of ethoxyl radicals with nitric oxide produces ethyl nitrite, acetaldehyde, and ethanol. rsc.org At lower temperatures (95°C), significant yields of nitrogen and nitrogen dioxide are also observed, which is attributed to the subsequent reactions of nitrosomethane (B1211736). rsc.org

The reaction kinetics are highly dependent on temperature and pressure. The rate constant for the third-order reaction of methyl radicals with nitric oxide has been determined, highlighting the conditions under which nitrosomethane formation is favored. rsc.orgcdnsciencepub.com

Once nitrosomethane (CH₃NO) is formed from the reaction of a methyl radical with nitric oxide, it can react further with another methyl radical. This subsequent reaction is crucial for the formation of trimethylhydroxylamine. Experimental work has demonstrated that up to three methyl radicals can be consumed for each molecule of nitric oxide, leading to the formation of this compound, N(CH₃)₂OCH₃. cdnsciencepub.com This occurs through the addition of methyl radicals across the nitrogen-oxygen double bond of nitrosomethane. cdnsciencepub.com

The proposed mechanism involves the following key step: CH₃• + CH₃NO → (CH₃)₂NO•

This dimethylnitroxide radical is then trapped by a third methyl radical to yield the final product: (CH₃)₂NO• + CH₃• → (CH₃)₂NOCH₃

Synthetic Approaches for Hydroxylamine Derivatives

Beyond the specific radical pathways involving nitric oxide, a variety of general synthetic methods exist for preparing hydroxylamine derivatives, including N-alkoxyamines.

One of the most prevalent and versatile methods is the trapping of carbon-centered radicals with stable nitroxide radicals. chimia.ch This approach offers great flexibility as the carbon radical can be generated in numerous ways. chimia.ch

Atom Transfer Radical Addition (ATRA): This is a mild and general method involving the reaction of alkyl halides with nitroxides in the presence of a copper(I) catalyst (e.g., CuCl or CuBr). chimia.ch This technique is suitable for a wide range of alkyl halides. chimia.ch

Use of Radical Initiators: Thermal or photochemical decomposition of initiators like azo-isobutyronitrile (B3153725) (AIBN) or benzoyl peroxide in the presence of a nitroxide (such as TEMPO) generates carbon radicals that are subsequently trapped to form N-alkoxyamines. chimia.ch

Hydride Reagents: The use of tin or silyl (B83357) hydrides, such as tris(trimethylsilyl)silane, can generate alkyl radicals from alkyl halides. acs.orgthieme-connect.de These radicals are then intercepted by nitroxides. This method avoids the use of more toxic reagents like hydrazine. acs.org

From Aldehydes and Ketones: A newer method involves the copper-catalyzed fragmentation of peroxides, formed in situ from aldehydes or ketones and hydrogen peroxide, in the presence of a nitroxide radical like 4-hydroxy-TEMPO. thieme-connect.deacs.org This approach is advantageous as it can selectively generate primary alkyl radicals. thieme-connect.de

Another distinct strategy involves the catalytic transfer hydrogenation of oximes. Cationic iridium complexes have been shown to effectively catalyze this reaction to produce N-alkoxyamines and hydroxylamines. rsc.org Additionally, N-alkyl-hydroxylamine reagents have been designed for the direct, iron-catalyzed installation of amine groups into alkenes. ethz.ch

The table below summarizes some of the synthetic methods for N-alkoxyamines, which are analogues of this compound.

| Method | Radical Source | Radical Trap/Coreactant | Key Features | Reference(s) |

| Atom Transfer Radical Addition (ATRA) | Alkyl Halides | Nitroxide Radicals | Mild, general, uses Cu(I) catalyst. | chimia.ch |

| Thermal/Photochemical Initiation | Azo-initiators (e.g., AIBN) | Nitroxide Radicals (e.g., TEMPO) | Straightforward approach using common initiators. | chimia.ch |

| Silyl Hydride Method | Alkyl Halides + Tris(trimethylsilyl)silane | Nitroxide Radicals | Avoids toxic reagents like tin hydrides. | acs.org |

| Fragmentation of Aldehyde/Ketone Peroxides | Aldehydes/Ketones + H₂O₂ | Nitroxide Radicals | Selective formation of primary alkyl radicals, Cu-catalyzed. | thieme-connect.deacs.org |

| Transfer Hydrogenation | Oximes | H₂ source (e.g., formic acid) | Catalyzed by Iridium complexes. | rsc.org |

These diverse methodologies provide chemists with a robust toolkit for the synthesis of this compound and a wide array of other hydroxylamine derivatives, enabling access to complex molecular architectures.

Reaction Mechanisms and Chemical Reactivity of Trimethylhydroxylamine

Oxidative Transformations

The oxidation of trimethylhydroxylamine and related N-alkylhydroxylamines is a complex process that can proceed through various pathways, influenced by the oxidant and reaction conditions. These transformations are of interest in understanding metabolic processes and in synthetic chemistry.

The metabolism of many nitrogen-containing compounds in biological systems is mediated by cytochrome P450 enzymes. nih.govhepatochem.com To study these oxidative transformations in vitro, biomimetic models have been developed that simulate the activity of the P450 active site. nih.gov These models often employ metalloporphyrins, particularly iron(III) porphyrin complexes, as catalysts to mimic the monooxygenase function of the enzyme. nih.govnih.gov The combination of an iron(III) porphyrin with an oxygen donor, such as tert-butyl hydroperoxide (t-BuOOH) or m-chloroperoxybenzoic acid (mCPBA), can activate a wide range of compounds, including aromatic amines and N-nitrosodialkylamines. nih.gov These systems are capable of mediating key biotransformation reactions such as N-oxidation, N-dealkylation, and aliphatic hydroxylation. hepatochem.com

While specific studies focusing solely on the biomimetic oxidation of this compound are not extensively detailed in the provided literature, the principles derived from related compounds are applicable. For instance, the oxidation of N-methylhydroxylamine and N,N-dimethylhydroxylamine by oxyhemoglobin, another biological oxidant, has been shown to proceed via free radical intermediates. nih.gov In these reactions, stable nitroxide radicals were detected using electron spin resonance (ESR) spectroscopy, highlighting a potential pathway for the oxidation of substituted hydroxylamines in biological contexts. nih.gov These chemical models serve as valuable tools for generating and identifying potential metabolites of drug candidates without the complexities of biological matrices. hepatochem.comnih.gov

The oxidation of this compound can occur through both non-radical and radical mechanisms, leading to different product distributions.

Non-Radical Oxidation: Theoretical studies suggest a non-radical pathway involving a two-step, addition-rearrangement mechanism. lookchem.com This process leads to the formation of both N-hydroxy and N-methoxy products through an N-oxide intermediate. lookchem.com Although the energy barrier for the initial N-oxide formation is lower than the subsequent rearrangement, the first step is considered rate-determining in the gas phase. lookchem.com

Radical Oxidation: On a triplet energy surface, which corresponds to a radical mechanism, both α-carbon oxidation (at one of the methyl groups) and nitrogen oxidation are competitive processes. lookchem.com The N-oxidation via a radical addition mechanism appears to be more favorable than hydrogen abstraction. lookchem.com The formation of free radical intermediates during the oxidation of substituted hydroxylamines is well-documented. In the reaction of N-methylhydroxylamine and N,N-dimethylhydroxylamine with oxyhemoglobin, nitroxide radicals are formed as key intermediates. nih.gov The stability of these radicals is significantly higher than that of the radical derived from unsubstituted hydroxylamine (B1172632). nih.gov The radical from N,N-dimethylhydroxylamine was observed to be stable for over an hour. nih.gov The reaction of methyl radicals with nitrosomethane (B1211736) is also a known route to produce this compound, further underscoring the role of radical species in its chemistry. caltech.eduacs.org

Reactions with Electrophiles and Nucleophiles

The reaction of hydroxylamines with alkyl halides is a fundamental method for the synthesis of tertiary amine N-oxides. thieme-connect.dethieme-connect.de In the case of N,N,O-trimethylhydroxylamine, its reaction with an electrophilic alkyl halide such as iodomethane (B122720) results in the formation of trimethylamine (B31210) N-oxide. thieme-connect.dethieme-connect.de This transformation is believed to proceed through an intermediate ammonium (B1175870) species. thieme-connect.dethieme-connect.de The nitrogen atom of the hydroxylamine acts as a nucleophile, attacking the electrophilic carbon of the iodomethane.

This process is a form of quaternization, where the nitrogen atom's lone pair of electrons forms a new bond, leading to a positively charged quaternary ammonium-type intermediate. libretexts.org Subsequent elimination of a suitable leaving group from this intermediate yields the final product. The efficiency of such quaternization reactions can be influenced by factors such as the nature of the base used and the number of reaction steps. nih.gov

| Reactant 1 | Reactant 2 (Electrophile) | Presumed Intermediate | Final Product | Reference |

|---|---|---|---|---|

| N,N,O-Trimethylhydroxylamine | Iodomethane (MeI) | Ammonium Species | Trimethylamine N-oxide | thieme-connect.de, thieme-connect.de |

Decomposition and Degradation Mechanisms of Hydroxylamine Derivatives

Hydroxylamine and its derivatives are known for their high reactivity, which also corresponds to a degree of instability. researchgate.net The decomposition of these compounds can be triggered by factors such as heat and pH, and can proceed through various mechanisms including hydrolysis and oxidation. researchgate.netnih.gov

For example, the degradation of the hydroxylamine derivative of Zileuton is pH-dependent. nih.gov At pH values greater than 7, air oxidation leads to the formation of isomeric oximes, while at pH values between 2 and 6, hydrolysis of these oximes to a ketone derivative is the main pathway. nih.gov Studies on the thermal decomposition of various organic hydroxylamine derivatives show that they can begin to decompose at temperatures ranging from 82°C to 128°C, depending on the specific structure and heating rate. researchgate.net The decomposition of cyclic hydroxylamine derivatives, such as aziridine (B145994) 1-oxides, can proceed through distinct pathways like Cope elimination or the elimination of a nitroso moiety, depending on the substitution pattern. thieme-connect.dethieme-connect.de Although specific kinetic data for the decomposition of this compound is not detailed in the provided sources, these general degradation pathways for hydroxylamine derivatives are considered relevant.

Photochemical Deactivation Pathways

The interaction of hydroxylamines with light can lead to their decomposition through various photochemical pathways. The direct photolysis of hydroxylamine vapor is a complex process that results in major products like dinitrogen (N₂), hydrogen (H₂), and water (H₂O), with minor amounts of nitrous oxide (N₂O) and ammonia (B1221849) (NH₃). researchgate.net The primary process in the photolysis of hydroxylamine in aqueous solution is believed to be the cleavage of the N-O bond, yielding amino (NH₂) and hydroxyl (OH) radicals. researchgate.net

NH₂OH + hν → NH₂• + •OH researchgate.net

A minor parallel process can also lead to the production of hydrogen gas. researchgate.net For highly vibrationally excited molecules, an unusual decomposition mechanism known as the "roaming mechanism" has been identified. researchgate.net In this pathway, a molecule undergoes partial bond fission to radical fragments which, before completely separating, reorient and react through a different pathway. researchgate.net While specific studies on the photochemical deactivation of this compound were not found, these mechanisms observed for the parent compound provide a foundational model for its expected behavior upon photoexcitation. The concept of using photolabile protecting groups to create "photocaged" hydroxylamines, whose reactivity can be initiated by light, further illustrates the importance of photochemical pathways in the chemistry of these compounds. researchgate.net

Photoinduced Dissociation Dynamics of Hydroxylamine Systems

The study of the photoinduced dissociation dynamics of hydroxylamine and its alkylated derivatives provides critical insight into their photochemical stability and reactivity. Upon absorption of ultraviolet (UV) radiation, these molecules are promoted to an electronically excited state, which can lead to the cleavage of specific chemical bonds. For the parent compound, hydroxylamine (NH₂OH), experimental and theoretical studies have shown that the primary photochemical event is the fission of the comparatively weak Nitrogen-Oxygen (N-O) single bond. This dissociation occurs on an ultrafast timescale, producing amino (NH₂) and hydroxyl (OH) radicals.

In the case of methylated hydroxylamines, including this compound ((CH₃)₂NOCH₃), the fundamental mechanism of N-O bond cleavage is conserved. However, the substitution of hydrogen atoms with methyl groups significantly influences the molecule's structural and electronic properties, thereby altering the dissociation dynamics. Electron diffraction studies have determined the molecular structures of a series of methylated hydroxylamines in the gas phase. researchgate.net A key finding from these studies is that the N-O bond length increases with progressive methylation. researchgate.net This bond elongation suggests a weakening of the N-O bond, which in turn is expected to lower the energy barrier for photodissociation.

Computational studies have provided quantitative data on the N-O bond dissociation energies (BDEs) for various hydroxylamine derivatives. nsf.govnih.gov These calculations consistently show that the N-O single-bond BDE is influenced by the nature and number of substituent groups. nsf.govnih.gov For instance, while a generic N-O BDE is often cited as approximately 48 kcal/mol, more accurate calculations for specific N,N,O-trisubstituted hydroxylamines indicate values that can be 5-15 kcal/mol higher. nsf.govnih.gov Nevertheless, the N-O bond remains the most likely site for initial cleavage upon photoexcitation. The formation of this compound has been noted as a stable product in radical-scavenging processes, which underscores the relative stability of the molecule post-formation, in contrast to its lability under UV irradiation. dss.go.th

| Compound | N-O Bond Length (pm) | N-O Bond Dissociation Energy (kcal/mol) - Calculated |

| O-methylhydroxylamine (NH₂OCH₃) | 146.3 (± 0.3) researchgate.net | Not specified |

| N,N-dimethyl-O-methylhydroxylamine ((CH₃)₂NOCH₃) | Not specified | ~53-63 (Range for N,N,O-trisubstituted) nsf.gov |

| N,N-dimethylhydroxylamine ((CH₃)₂NOH) | 151.3 (± 0.9) researchgate.net | Not specified |

| Pyridine-N-oxide | Not specified | 63.3 (± 0.5) nih.gov |

| Trimethylamine-N-oxide | Not specified | 56.7 (± 0.9) nih.gov |

Note: The table presents data for this compound and related compounds to illustrate the effects of substitution on bond properties. Specific experimental data for this compound's bond dissociation energy under photochemical conditions is not broadly available.

Excited-State Deactivation Processes

Following the absorption of a photon, an excited molecule must dissipate the excess energy to return to a stable ground state. This process, known as deactivation, can occur through radiative pathways (like fluorescence or phosphorescence) or non-radiative pathways. For hydroxylamine and its derivatives, non-radiative deactivation, particularly through bond dissociation, is a predominant mechanism.

The deactivation process is governed by the topology of the molecule's potential energy surfaces for its electronic states. Upon excitation, the molecule is no longer on the ground-state potential energy surface but on an excited-state surface. Theoretical models for hydroxylamine suggest that the excited-state surface is repulsive along the N-O bond coordinate, meaning there is no significant energy barrier to dissociation. The system can rapidly evolve along this surface, leading to bond cleavage.

Structural Elucidation and Conformational Analysis of Trimethylhydroxylamine

Gas-Phase Molecular Structure Determination

The precise arrangement of atoms in a molecule, including bond lengths and angles, is fundamental to understanding its chemical behavior. For volatile compounds like trimethylhydroxylamine, gas electron diffraction (GED) is a powerful technique to determine molecular structure in the gaseous state, free from intermolecular forces present in liquids and solids. wikipedia.org

Electron Diffraction Studies

Electron diffraction studies have been instrumental in elucidating the molecular structure of this compound in the gas phase. researchgate.netresearchgate.netresearchgate.netznaturforsch.com These investigations have provided detailed information about the bond lengths and angles within the molecule.

Notably, the N-O bond length in this compound has been a subject of interest. Studies show that with increasing methyl substitution on the hydroxylamine (B1172632) skeleton, the N-O bond length increases. researchgate.netresearchgate.net For instance, the N-O bond length expands from 1.463(3) pm in O-methylhydroxylamine to 1.51.3(9) pm in N,N,O-trimethylhydroxylamine. researchgate.net Concurrently, the C-N bond lengths also show an increase with greater methylation. researchgate.netresearchgate.net

Interactive Data Table: Bond Parameters of Methylated Hydroxylamines

| Compound | N-O Bond Length (pm) | C-N Bond Length (pm) | C-O Bond Length (pm) |

|---|---|---|---|

| O-methylhydroxylamine | 1.463(3) | ||

| N-methylhydroxylamine | |||

| N,O-dimethylhydroxylamine |

Data sourced from electron diffraction studies. researchgate.netresearchgate.net

Conformational Isomerism and Rotameric Analysis

Molecules with single bonds can often rotate, leading to different spatial arrangements of their atoms, known as conformers or rotamers. This compound exhibits such conformational isomerism, primarily centered around the N-O bond.

Electron diffraction studies have revealed that in the gas phase, this compound exists as a mixture of conformers. researchgate.netresearchgate.netresearchgate.net The principal conformer present is the anti conformation, where the methyl group on the oxygen and the lone pair on the nitrogen are on opposite sides of the N-O bond. researchgate.netresearchgate.netresearchgate.net However, a significant portion, estimated to be between 20-30%, exists as the syn conformer. researchgate.netresearchgate.netresearchgate.net The anti and gauche (a staggered conformation where the substituents are adjacent) states represent energy minima on the potential energy curve. youtube.com

Analysis of Lone Pair Spatial Orientation and Hybridization in Hydroxylamine Systems

The spatial orientation and hybridization of lone pairs of electrons are critical in determining molecular geometry and reactivity. In hydroxylamine systems, the lone pairs on both the nitrogen and oxygen atoms play a significant role.

The nitrogen atom in this compound is sp3 hybridized, leading to a pyramidal geometry around the nitrogen. thieme-connect.deresearchgate.net The concept of "rabbit-ear" lone pairs, often used in VSEPR theory, has been a subject of discussion in the context of hydroxylamine conformers. wisc.eduresearchgate.net However, more advanced molecular orbital (MO) calculations suggest a more nuanced picture, with inequivalent lone pairs that differ in their hybridization and energy. wisc.eduresearchgate.net

Advanced Analytical Techniques for Trimethylhydroxylamine and Its Derivatives

Chromatographic Separation Methods

Chromatography is a fundamental technique for separating components of a mixture. For a polar and potentially reactive compound like trimethylhydroxylamine, specific approaches are required to achieve efficient and reproducible separation.

Gas chromatography (GC) is a powerful technique for separating volatile compounds. However, the direct analysis of polar and basic compounds like amines can be challenging due to their tendency to interact with active sites in the GC column, leading to poor peak shape and tailing gcms.czrestek.comrestek.com. This compound, being a polar molecule, is not sufficiently volatile for direct GC analysis. Therefore, derivatization is a necessary step to increase its volatility and thermal stability, and to improve its chromatographic properties researchgate.netiu.edu.

Derivatization: To make this compound amenable to GC analysis, the polar N-OH group must be converted to a less polar, more volatile functional group. Common derivatization strategies for compounds with active hydrogens, such as hydroxylamines, include:

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. Silylated derivatives are generally more volatile and thermally stable, resulting in sharper and more symmetrical peaks in the chromatogram researchgate.net.

Acylation: Acylating reagents, such as trifluoroacetic anhydride (B1165640) (TFAA), introduce an acyl group, which also increases volatility and can enhance detectability, especially with an electron capture detector (ECD) if fluorinated groups are introduced researchgate.netiu.edu.

GC Column Selection: The choice of GC column is critical for the analysis of amine derivatives. Due to the basic nature of the parent compound, specialized columns are required to minimize unwanted interactions gcms.czrestek.com.

Inert Columns: Capillary columns must be highly inert to prevent adsorption of the analytes gcms.czrestek.com.

Specialized Phases: Columns with phases specifically designed for volatile amines, such as the Rtx-Volatile Amine column, offer good retention, high efficiency, and robustness, even in the presence of challenging matrices like water gcms.czrestek.com. These columns often feature a stable bonded phase that is highly selective for basic compounds restek.com.

The table below summarizes typical parameters for the GC analysis of derivatized amines.

| Parameter | Setting | Rationale |

| Derivatization Agent | BSTFA (silylation) or TFAA (acylation) | Increases volatility and thermal stability, improves peak shape researchgate.netiu.edu. |

| Column Type | Rtx-Volatile Amine or similar base-deactivated column | Minimizes peak tailing by reducing interaction with active sites gcms.czrestek.com. |

| Inlet Temperature | 250 °C (typical) | Ensures rapid volatilization of the derivatized analyte without thermal degradation. |

| Oven Program | Temperature ramp (e.g., 50 °C to 250 °C at 10 °C/min) | Allows for the separation of derivatives with different boiling points. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) | FID provides general-purpose detection; MS allows for definitive identification. |

Liquid chromatography (LC), particularly when coupled with mass spectrometry (MS), is a highly effective technique for the analysis of polar, non-volatile compounds like this compound and its isomer, trimethylamine (B31210) N-oxide (TMAO) nih.govmdpi.com. LC-MS offers high sensitivity and specificity, making it suitable for complex matrices mdpi.com.

Challenges with Reversed-Phase LC: Standard reversed-phase liquid chromatography (RPLC) often provides poor retention for highly polar analytes because they have a low affinity for the nonpolar stationary phase (e.g., C18) nih.govchemrxiv.org. This results in elution near the void volume, leading to poor separation and potential ion suppression in the MS source nih.gov.

Advanced LC Strategies: To overcome these limitations, several alternative LC methods can be employed:

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is a preferred method for separating very polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent, providing good retention for polar analytes rsc.org.

Ion-Pair Chromatography (IPC): This technique involves adding an ion-pairing reagent to the mobile phase. The reagent forms a neutral ion pair with the charged analyte, increasing its retention on a reversed-phase column. For instance, tributylamine (B1682462) can be used as an ion-pairing agent for acidic compounds nih.govchemrxiv.orgrsc.org.

Derivatization: Similar to GC, derivatization can be used in LC to alter the polarity of the analyte. For example, derivatizing the amine group can improve its retention in RPLC nih.govchemrxiv.org.

Numerous validated LC-MS/MS methods have been developed for the quantification of the isomeric compound TMAO, which provide a strong basis for the analysis of this compound nih.govmdpi.comresearchgate.net.

The following table outlines typical parameters for an LC-MS/MS method for analyzing TMAO, which would be applicable to this compound.

| Parameter | Setting | Rationale |

| LC Column | C18 (e.g., Gemini-NX C18) or HILIC | C18 with ion-pairing or HILIC for retention of polar compounds nih.govnih.gov. |

| Mobile Phase A | 5 mM ammonium (B1175870) acetate (B1210297) or 0.1% formic acid in water | Provides protons for positive ion mode ESI and acts as a buffer nih.govmdpi.com. |

| Mobile Phase B | Acetonitrile or Methanol | Organic modifier to elute the analyte from the column nih.govmdpi.com. |

| Flow Rate | 0.3 - 0.5 mL/min | Typical flow rate for analytical scale LC columns. |

| Ionization Mode | Electrospray Ionization (ESI), Positive Mode | ESI is suitable for polar molecules; positive mode is effective for amines. |

| MS Detection | Tandem Mass Spectrometry (MS/MS) | Provides high selectivity and sensitivity through Multiple Reaction Monitoring (MRM). |

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the molecular structure of this compound and confirming its identity.

Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule, providing a characteristic "fingerprint" of its functional groups masterorganicchemistry.com. For this compound, IR spectroscopy is particularly useful for identifying the N-O bond, as well as other key functional groups.

The analysis of related compounds like hydroxylamine (B1172632) and trimethylamine provides insight into the expected spectral features of this compound cdnsciencepub.comdocbrown.info. The N-O stretching vibration is a key diagnostic peak. In trimethylamine oxide, a related compound, the N-O stretch is observed around 937 cm⁻¹ researchgate.net. For hydroxylamine, this stretch appears at a different frequency, and its exact position can be sensitive to the molecular environment and phase (solid, liquid, or gas) cdnsciencepub.comaanda.org.

Key expected IR absorption bands for this compound are summarized below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Comments |

| O-H Stretch | 3100 - 3600 (broad) | Present if the hydroxyl group is free; absent in N-oxide form or O-methyl derivatives. |

| C-H Stretch | 2800 - 3000 | Characteristic of the methyl groups docbrown.info. |

| N-CH₃ Vibrations | 2760 - 2820 | Can overlap with C-H stretching vibrations docbrown.info. |

| N-O Stretch | 900 - 1000 | A key diagnostic peak for the N-O single bond. Its exact position is sensitive to substitution. |

| C-N Stretch | 1020 - 1220 | Characteristic of aliphatic amines docbrown.info. |

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the precise structure of an organic molecule by probing the chemical environment of its nuclei, primarily ¹H and ¹³C nailib.com.

¹H NMR: In the ¹H NMR spectrum, protons of methyl groups attached to a nitrogen atom (N-CH₃) typically appear in the range of 2.2-2.9 ppm. Protons of methyl groups attached to an oxygen atom (O-CH₃) are generally more deshielded and appear further downfield, around 3.2-3.8 ppm. The integration of the signals would confirm the number of protons in each unique environment.

¹³C NMR: Similarly, the ¹³C NMR spectrum would show distinct signals for the methyl carbons. Carbons in N-CH₃ groups typically resonate in the 30-50 ppm range, while those in O-CH₃ groups are found in the 50-65 ppm range.

The predicted chemical shifts provide a basis for the structural assignment of this compound.

| Nucleus | Functional Group | Predicted Chemical Shift (δ, ppm) | Rationale |

| ¹H | N-CH₃ | 2.2 - 2.9 | Typical range for methyl groups attached to an aliphatic nitrogen. |

| ¹H | O-CH₃ | 3.2 - 3.8 | Oxygen is more electronegative than nitrogen, causing greater deshielding of adjacent protons libretexts.org. |

| ¹H | N-OH | Variable (broad) | Chemical shift is highly dependent on solvent, concentration, and temperature; often appears as a broad singlet. |

| ¹³C | N-CH₃ | 30 - 50 | Standard chemical shift range for carbons in aliphatic amines. |

| ¹³C | O-CH₃ | 50 - 65 | The electronegative oxygen atom shifts the carbon signal downfield. |

Environmental Transformation Pathways and Fate Studies of Hydroxylamine Derivatives

Mechanisms of Environmental Degradation in Natural Systems

The degradation of hydroxylamine (B1172632) derivatives in the environment proceeds through several mechanisms, including abiotic and biotic pathways. The specific pathway and rate of degradation are influenced by the compound's structure and the prevailing environmental conditions.

Abiotic Degradation:

Hydrolysis: This chemical process involves the reaction of the compound with water. While hydrolysis is a significant degradation pathway for many organic chemicals, the stability of trimethylhydroxylamine to hydrolysis under typical environmental pH (4-9) and temperature conditions is not extensively documented. However, related hydroxylamine compounds can undergo hydrolysis, particularly at elevated temperatures or extreme pH levels, leading to the cleavage of the N-O bond. nih.gov

Photolysis: Sunlight can induce the degradation of chemical compounds. Direct photolysis occurs when the compound itself absorbs light energy, leading to its transformation. Indirect photolysis involves other substances in the environment, such as dissolved organic matter, that absorb light and produce reactive species that then degrade the compound. libretexts.orgresearchgate.net For hydroxylamine derivatives, photolysis in aquatic environments can be a relevant degradation pathway, although specific data for this compound is scarce. nih.gov

Oxidation and Reduction: Redox reactions are crucial in the environmental transformation of many organic compounds. libretexts.org Hydroxylamine derivatives can be susceptible to oxidation by various environmental oxidants.

Biotic Degradation:

Microbial Degradation: Microorganisms in soil and water play a pivotal role in the breakdown of organic compounds. europa.eu This process, known as biodegradation, is often the primary mechanism for the complete mineralization of organic contaminants to carbon dioxide, water, and inorganic ions. nih.gov Specific enzymes produced by bacteria and fungi can catalyze the transformation of hydroxylamine derivatives. For instance, N,O-dimethylhydroxylamine has been identified as a microbial degradation product of the herbicide linuron, indicating that microorganisms can metabolize N-alkoxy hydroxylamines. nih.gov The biodegradation of this compound is expected to involve enzymatic processes such as N-dealkylation and oxidation.

The relative importance of these degradation mechanisms for this compound is summarized in the table below, based on general principles for organic compounds and limited data on related hydroxylamines.

| Degradation Mechanism | Environmental Compartment | Influencing Factors | Potential Significance for this compound |

| Hydrolysis | Water, Soil | pH, Temperature | Likely slow under typical environmental conditions, but may be enhanced at pH extremes. |

| Photolysis | Surface Water | Sunlight intensity, Presence of photosensitizers | Potentially significant in sunlit surface waters. |

| Oxidation/Reduction | Water, Soil | Redox potential, Presence of oxidizing/reducing agents | Likely to contribute to transformation, especially in oxic environments. |

| Biodegradation | Soil, Water, Sediment | Microbial population, Nutrient availability, Temperature, pH | Expected to be a major degradation pathway. |

Formation and Significance of Environmental Transformation Products

The degradation of this compound in the environment leads to the formation of various transformation products (TPs). The identity and concentration of these TPs are crucial for a comprehensive environmental risk assessment, as they may be more persistent, mobile, or toxic than the parent compound. nih.govuiowa.edu

Formation of Transformation Products:

Abiotic Processes: Hydrolysis of this compound would likely yield trimethylamine (B31210) and hydroxylamine. Photolysis and oxidation could lead to a variety of products, including smaller amines, aldehydes, and nitrogen oxides, through cleavage of the N-O and N-C bonds.

Biotic Processes: Microbial metabolism can result in a cascade of TPs. For this compound, enzymatic reactions could lead to stepwise demethylation, forming dimethylhydroxylamine, methylhydroxylamine, and ultimately hydroxylamine. Further oxidation could produce corresponding aldehydes and carboxylic acids.

Significance of Transformation Products:

The environmental significance of TPs from this compound is largely uncharacterized due to a lack of specific studies. However, based on the predicted transformation pathways, several potential concerns can be highlighted:

Persistence and Mobility: Some TPs may be more water-soluble and less prone to sorption to soil and sediment than this compound, leading to increased mobility in the environment and potential contamination of groundwater. Conversely, some TPs might be more persistent than the parent compound.

Toxicity: The toxicity of the TPs may differ significantly from that of this compound. For example, some smaller amines and aldehydes can exhibit aquatic toxicity. The formation of hydroxylamine as a TP is also of interest, as it is a reactive compound with known biological effects. nih.gov

Formation of Secondary Contaminants: Under certain environmental conditions, transformation products containing amine functionalities could potentially react with other environmental chemicals to form more hazardous compounds, such as nitrosamines, although this is speculative without specific experimental evidence for this compound.

A summary of potential transformation products and their possible environmental significance is presented below.

| Potential Transformation Product | Formation Pathway | Potential Environmental Significance |

| Trimethylamine | Hydrolysis, Photolysis | Volatile organic compound, potential precursor for other atmospheric reactions. |

| Dimethylhydroxylamine | Biodegradation (N-demethylation) | Structurally similar to parent, potential for similar reactivity and further degradation. |

| Methylhydroxylamine | Biodegradation (N-demethylation) | Further degradation intermediate. |

| Hydroxylamine | Hydrolysis, Biodegradation | Reactive, potential for further abiotic and biotic transformations. |

| Formaldehyde/Formic Acid | Biodegradation (Oxidation of methyl groups) | Common environmental contaminants with known toxicity. |

In Silico Prediction of Environmental Fate for Hydroxylamine Compounds

In the absence of extensive experimental data, computational methods, often referred to as in silico models, provide a valuable tool for predicting the environmental fate of chemicals like this compound. nih.gov Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are prominent among these approaches. europa.euresearchgate.net

QSAR/QSPR Models:

These models establish mathematical relationships between the molecular structure of a compound and its physicochemical properties, reactivity, or biological activity. nih.gov For environmental fate assessment, QSARs can predict key parameters such as:

Biodegradability: Models can estimate the likelihood and rate of microbial degradation based on molecular descriptors like size, shape, and electronic properties. nih.govresearchgate.net

Sorption to Soil and Sediment (Koc): The tendency of a chemical to adsorb to organic carbon in soil and sediment can be predicted, which influences its mobility.

Henry's Law Constant: This parameter, which relates the concentration of a chemical in air to its concentration in water, can be estimated to assess its potential for volatilization from water bodies.

Hydrolysis and Photolysis Rates: While more complex to model, predictions for the rates of these abiotic degradation processes can be made based on the presence of susceptible functional groups and other molecular features. nih.govresearchgate.net

Application to this compound:

For this compound, in silico models could be used to:

Estimate its octanol-water partition coefficient (LogP), a key indicator of its potential for bioaccumulation.

Predict its water solubility, which affects its transport in aquatic systems.

Screen for potential biodegradability by comparing its structural features to those of compounds with known biodegradation pathways.

Identify potential sites of metabolic attack by microorganisms.

The reliability of in silico predictions depends on the quality and applicability domain of the model used. It is crucial to use models that have been validated for compounds structurally similar to this compound.

The table below illustrates the types of in silico predictions that can be made for this compound and their relevance to its environmental fate.

| Predicted Parameter | Modeling Approach | Relevance to Environmental Fate |

| Biodegradation Potential | QSAR classification models | Predicts whether the compound is likely to be readily biodegradable. |

| Soil Adsorption Coefficient (Koc) | QSPR regression models | Indicates mobility in soil and potential for leaching to groundwater. |

| Henry's Law Constant | QSPR estimation methods | Assesses the likelihood of volatilization from water surfaces. |

| Rate of Hydrolysis | QSAR models based on functional groups | Estimates persistence in aquatic environments. |

Q & A

Basic Research Question

- NMR Spectroscopy : H NMR (δ 2.3–2.7 ppm for N-CH groups) and C NMR (δ 40–45 ppm for N-C bonds).

- IR Spectroscopy : Stretching vibrations at 3300 cm (N-H) and 1050 cm (C-O).

- Mass Spectrometry : Molecular ion peak at m/z 91 (M) with fragmentation patterns confirming methyl groups.

Cross-reference with spectral libraries (e.g., SDBS) for accuracy .

How can experimental designs assess this compound’s stability under varying pH and temperature conditions?

Advanced Research Question

pH Stability : Prepare buffered solutions (pH 2–12) and monitor degradation via HPLC over 24–72 hours.

Thermal Stability : Use thermogravimetric analysis (TGA) to determine decomposition thresholds (e.g., >100°C).

Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life under storage conditions (e.g., 4°C).

Include controls with stabilizers like ascorbic acid to evaluate protective effects .

What strategies mitigate byproduct formation during this compound’s use as a reducing agent?

Advanced Research Question

Byproducts like N-oxides or dimethylamine arise from over-reduction or oxidative side reactions. Mitigation includes:

- Catalyst Optimization : Use palladium-on-carbon (Pd/C) with controlled hydrogen pressure.

- Solvent Selection : Polar aprotic solvents (e.g., DMF) reduce unintended proton transfer.

- In Situ Monitoring : Employ inline FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically.

Compare outcomes with analogous hydroxylamine derivatives to refine protocols .

How does this compound interact with transition metals in catalytic systems?

Advanced Research Question

Coordinate with metals (e.g., Fe, Cu) via lone pairs on nitrogen and oxygen, altering redox potentials. Study via:

- Cyclic Voltammetry : Identify oxidation/reduction peaks in the presence of metal ions.

- X-ray Crystallography : Resolve metal-ligand complexes to confirm binding modes.

- Catalytic Assays : Test activity in model reactions (e.g., Heck coupling) to assess ligand efficacy.

Reference coordination chemistry principles from tertiary amine-metal interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.